N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound characterized by the presence of a benzothiazole ring and a benzamide moiety
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of Action
The primary target of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing both the maximum enzymatic rate (Vmax) and the affinity of the enzyme for its substrate (Km) . The compound’s interaction with AChE leads to a decrease in the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action.
Biochemical Pathways
The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound enhances cholinergic transmission, which is crucial for many cognitive functions. Additionally, the compound has been found to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease .
Result of Action
The compound’s action results in enhanced cholinergic transmission and reduced Aβ 1-42 aggregation . These effects can lead to improved cognition and spatial memory, as demonstrated in a mouse model . The compound also shows potential as a neuroprotective agent, given its ability to impede cell viability loss due to H2O2 neurotoxicity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific environmental factors for this compound are not readily available, it’s worth noting that factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3-(methylsulfonyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide
- N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJNQCDJCNEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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